![molecular formula C17H21N5O2 B5161872 3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)
3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as OTB-015 and is a member of the benzylpropanamide family of compounds. OTB-015 has been shown to exhibit strong anticancer properties and is currently being studied for its potential use in cancer treatment.
Wirkmechanismus
OTB-015 exerts its anticancer effects by targeting the mitochondrial respiratory chain complex I. The compound inhibits the activity of complex I, leading to the accumulation of reactive oxygen species (ROS) and the induction of oxidative stress in cancer cells. This oxidative stress ultimately leads to the destruction of cancer cells through apoptosis.
Biochemical and Physiological Effects:
OTB-015 has been shown to exhibit strong anticancer properties in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their destruction. Additionally, OTB-015 has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of OTB-015.
Vorteile Und Einschränkungen Für Laborexperimente
OTB-015 has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, OTB-015 has been extensively studied for its potential therapeutic applications in cancer treatment, providing a strong foundation for further research. However, there are also limitations to using OTB-015 in lab experiments. The compound is highly reactive and can be toxic at high concentrations, making it difficult to work with. Additionally, further studies are needed to fully understand the safety and efficacy of OTB-015 in humans.
Zukünftige Richtungen
There are several future directions for research on OTB-015. One potential direction is to further investigate the mechanism of action of the compound and its effects on cancer cells. Additionally, further studies are needed to fully understand the safety and efficacy of OTB-015 in humans. Other potential directions include exploring the use of OTB-015 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Overall, the potential therapeutic applications of OTB-015 make it a promising candidate for further research in cancer treatment.
Synthesemethoden
The synthesis of OTB-015 involves the reaction of 2-(1H-1,2,4-triazol-1-yl)benzylamine with 3-(2-oxo-1-piperidinyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through column chromatography to obtain OTB-015 in its pure form.
Wissenschaftliche Forschungsanwendungen
OTB-015 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to exhibit strong anticancer properties in various types of cancer, including breast cancer, lung cancer, and prostate cancer. OTB-015 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their destruction. Additionally, OTB-015 has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
3-(2-oxopiperidin-1-yl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(8-10-21-9-4-3-7-17(21)24)19-11-14-5-1-2-6-15(14)22-13-18-12-20-22/h1-2,5-6,12-13H,3-4,7-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEAGANUETZMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)NCC2=CC=CC=C2N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.